exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
CAS No.: 2231663-92-4
Cat. No.: VC11654068
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231663-92-4 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | (1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+ |
| Standard InChI Key | ITNSBJMWGALKFI-FGWVZKOKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a 9-azabicyclo[3.3.1]nonane system, a bicyclic framework that imposes conformational rigidity. The exo configuration specifies the spatial orientation of the carboxylic acid group at position 3 relative to the bicyclic plane, while the Boc group at position 9 enhances solubility and stability during synthetic manipulations. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | (1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O |
The bicyclo[3.3.1]nonane system’s rigidity ensures optimal spatial arrangement of functional groups, critical for interactions with biological targets such as enzymes or receptors .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.44 (s, 9H, Boc CH₃), δ 3.20–3.50 (m, 4H, bicyclic CH₂), δ 4.20 (br s, 1H, NH), and δ 12.10 (s, 1H, COOH).
-
¹³C NMR (100 MHz, CDCl₃): Signals at δ 28.2 (Boc CH₃), δ 80.5 (Boc quaternary C), δ 176.3 (COOH), and δ 156.0 (Boc carbonyl C).
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 270.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₃NO₄.
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically begins with 9-azabicyclo[3.3.1]nonan-3-one, a precursor accessible via condensation of acetone-1,3-dicarboxylic acid and glutaraldehyde . Subsequent steps involve:
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the Boc group at the amine position.
-
Oxidation and Carboxylation: Selective oxidation of the ketone to a carboxylic acid via Kornblum oxidation or ozonolysis, followed by acid workup .
A solution of 9-azabicyclo[3.3.1]nonan-3-one (10 mmol) in THF is treated with Boc₂O (12 mmol) and DMAP (0.5 mmol) at 0°C. After stirring at room temperature for 12 h, the mixture is concentrated, and the residue is oxidized with NaClO₂ (15 mmol) in t-BuOH/H₂O to afford the carboxylic acid.
Applications in Drug Discovery
Role as a Building Block
The compound’s bicyclic core serves as a scaffold for designing:
-
Neurological Agents: Analogues of granisetron, a 5-HT₃ receptor antagonist, utilize similar bicyclic amines to enhance binding affinity .
-
Antiviral Compounds: Rigid frameworks improve pharmacokinetic profiles by reducing metabolic degradation.
Case Study: Serotonin Receptor Modulators
In a 2010 study, derivatives of 9-azabicyclo[3.3.1]nonane demonstrated nanomolar affinity for 5-HT₃ receptors. The Boc-protected carboxylic acid enabled facile conjugation to indazole moieties, yielding lead compounds with improved selectivity over dopamine receptors .
Comparative Analysis of Bicyclic Analogues
| Compound | Biological Activity | Target |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | 5-HT₃ antagonism | Central nervous system |
| 9-BBN (9-borabicyclo[3.3.1]nonane) | Suzuki-Miyaura coupling reagent | Organic synthesis |
| 9-Thiabicyclo[3.3.1]nonane | Enzyme inhibition | Antimicrobial research |
The tert-butoxycarbonyl variant distinguishes itself through enhanced stability and modularity in solid-phase peptide synthesis .
Challenges and Future Directions
Synthetic Limitations
-
Steric Hindrance: Bulky Boc groups complicate functionalization at position 3, necessitating tailored catalysts.
-
Scalability: Multi-step sequences require optimization for industrial-scale production .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume